molecular formula C13H16Cl2N2O2S B043407 N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride CAS No. 210049-20-0

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

Cat. No.: B043407
CAS No.: 210049-20-0
M. Wt: 335.2 g/mol
InChI Key: FUWAUAFPQCITAZ-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminopropyl group, a chloro-substituted naphthalene ring, and a sulfonamide group. These functional groups contribute to its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride typically involves the reaction of 5-chloro-2-naphthalenesulfonyl chloride with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial production often includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the sulfonamide group may be oxidized or reduced depending on the reagents used.

    Condensation Reactions: The aminopropyl group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthalenes, imines, and reduced or oxidized sulfonamide derivatives .

Scientific Research Applications

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the sulfonamide group can act as a competitive inhibitor. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminopropyl)methacrylamide Hydrochloride
  • (3-Aminopropyl)triethoxysilane
  • Poly(N-isopropylmethacrylamide) microgels

Uniqueness

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic interactions, making it particularly useful in applications requiring selective binding and inhibition .

This detailed overview highlights the significance of this compound in various fields of research and industry. Its versatile reactivity and unique properties make it a valuable compound for scientific exploration and practical applications.

Properties

IUPAC Name

N-(3-aminopropyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S.ClH/c14-13-4-1-3-10-9-11(5-6-12(10)13)19(17,18)16-8-2-7-15;/h1,3-6,9,16H,2,7-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWAUAFPQCITAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCN)C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657024
Record name N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-20-0
Record name N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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